REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:13]=[CH:12][N:11]=[C:10]([CH3:14])[CH:9]=1>O>[N:1]1([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([CH3:14])[CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
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31.7 mL
|
Type
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reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
13.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
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DRY_WITH_MATERIAL
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Details
|
After drying (K2CO3)
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Type
|
DISTILLATION
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Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=CC(=NC=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |